1,2,3,4-Tetrahydroisoquinolin-4-ol
CAS No.: 51641-23-7
Cat. No.: VC20763037
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51641-23-7 |
---|---|
Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-4-ol |
Standard InChI | InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2 |
Standard InChI Key | HTHIHJJKFYXSOQ-UHFFFAOYSA-N |
SMILES | C1C(C2=CC=CC=C2CN1)O |
Canonical SMILES | C1C(C2=CC=CC=C2CN1)O |
Introduction
Chemical Structure and Properties
1,2,3,4-Tetrahydroisoquinolin-4-ol consists of a partially hydrogenated isoquinoline ring system with a hydroxyl group attached at the 4-position. This compound represents an important scaffold in medicinal chemistry with significant biological relevance. The chemical structure features a benzene ring fused to a partially saturated piperidine ring, creating the tetrahydroisoquinoline core that serves as the foundation for numerous natural and synthetic bioactive compounds .
The compound's molecular formula is C9H11NO with a molecular weight of 149.19 g/mol . The presence of both the nitrogen in the heterocyclic ring and the hydroxyl group at the 4-position provides multiple sites for hydrogen bonding, influencing its solubility and interaction with biological targets. The compound exists in multiple tautomeric forms and can form salts, such as the hydrochloride salt (C9H12ClNO) with a molecular weight of 185.65 g/mol.
Physical and Chemical Properties
The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinolin-4-ol significantly influence its biological activity and pharmaceutical applications. These properties are summarized in the following table:
Property | Value |
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Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
CAS Number | 51641-23-7 |
PubChem CID | 11744792 |
Appearance | Crystalline solid |
Solubility | Soluble in polar organic solvents and dilute acids |
Melting Point | Variable depending on isomer purity |
pKa | Approximately 8-9 (for the amine group) |
The compound contains both a secondary amine and a hydroxyl group, making it amphoteric in nature. This characteristic allows it to participate in a variety of chemical reactions, including alkylation, acylation, and oxidation. The hydroxyl group at the 4-position is particularly reactive and serves as an important site for derivatization .
Synthesis and Preparation Methods
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ol can be accomplished through several synthetic routes, with the Pictet-Spengler reaction being one of the most commonly employed methods. This reaction, first described in 1911, involves the condensation of phenylethylamine with an aldehyde in the presence of hydrochloric acid at elevated temperatures, typically around 100°C.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for constructing the tetrahydroisoquinoline scaffold. In this reaction, a β-arylethylamine undergoes cyclization with a carbonyl compound to form the tetrahydroisoquinoline core. For the synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ol, the reaction typically begins with appropriately substituted starting materials that can introduce the hydroxyl group at the 4-position .
The cyclization process involves the formation of an iminium ion intermediate, followed by an intramolecular electrophilic aromatic substitution reaction. The reaction conditions can be optimized to enhance yield and stereoselectivity, with factors such as solvent, temperature, and catalyst playing crucial roles in determining the outcome .
Alternative Synthetic Approaches
Besides the Pictet-Spengler reaction, other methods for synthesizing 1,2,3,4-Tetrahydroisoquinolin-4-ol include:
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Bis-alkylation of 2-(3-methoxyphenyl)acetonitrile, followed by reduction of the nitrile group and subsequent Pictet-Spengler cyclization. This approach has been employed in the synthesis of various tetrahydroisoquinoline derivatives with substitutions at different positions .
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Reduction of isoquinoline followed by selective oxidation at the 4-position to introduce the hydroxyl group.
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Ring-opening and reclosure of appropriately substituted benzazepines to form the tetrahydroisoquinoline core.
Industrial production methods may involve optimized versions of these synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Biological Activities and Mechanism of Action
1,2,3,4-Tetrahydroisoquinolin-4-ol demonstrates significant biological activities, particularly as a norepinephrine potentiator. Norepinephrine potentiators enhance the effects of norepinephrine by increasing its concentration in the synaptic cleft or by modulating its interaction with receptors. This activity makes 1,2,3,4-Tetrahydroisoquinolin-4-ol and its derivatives potential candidates for treating various neurological and psychiatric conditions .
Norepinephrine Potentiation
Research has shown that 1,2,3,4-Tetrahydroisoquinolin-4-ol derivatives can potentiate the effects of norepinephrine, with the potency varying based on the substitution pattern. This activity is particularly interesting from a medicinal chemistry perspective as it suggests potential applications in treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and other disorders associated with noradrenergic dysfunction .
The mechanism of norepinephrine potentiation likely involves inhibition of norepinephrine reuptake, enhancement of norepinephrine release, or direct modulation of norepinephrine receptors. The specific mechanism may vary depending on the substitution pattern of the tetrahydroisoquinoline core .
Other Biological Activities
Beyond norepinephrine potentiation, tetrahydroisoquinolines as a class exhibit a wide range of biological activities, including:
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Antimicrobial activity against various pathogens
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Neuroprotective effects in models of neurodegenerative diseases
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Anti-inflammatory properties
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Potential anticancer activities
These activities highlight the versatility of the tetrahydroisoquinoline scaffold in medicinal chemistry and underscore the importance of continued research into 1,2,3,4-Tetrahydroisoquinolin-4-ol and its derivatives .
Structure-Activity Relationships
Structural Modification | Effect on Norepinephrine Potentiation |
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2-position substitution | Methyl > Ethyl > iso-Propyl > Hydrogen |
4-hydroxyl group | Essential for activity; methylation reduces activity |
Para-substitution on 4-phenyl | Cl > Br > F > H |
Stereochemistry | (R)-(+) isomer active; (S)-(-) isomer inactive |
Replacement of 4-phenyl with cyclohexyl | Loss of activity |
These structure-activity relationships provide valuable guidelines for the design and development of more potent and selective 1,2,3,4-Tetrahydroisoquinolin-4-ol derivatives with enhanced biological activities .
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